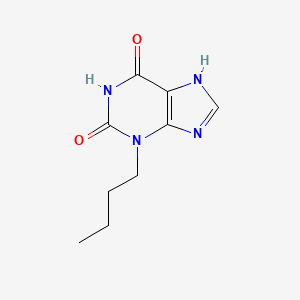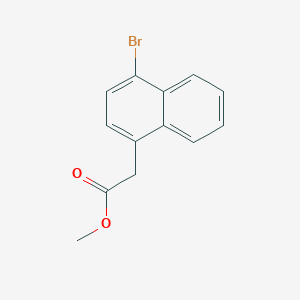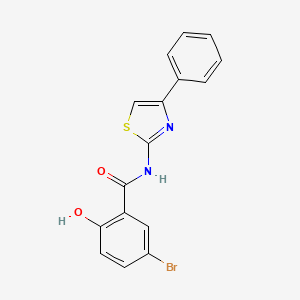
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a phenylsulfonyl group attached to the indole ring, along with an ethyl ester functional group at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The indole ring structure allows for interactions with various biological macromolecules, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid ethyl ester
- 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid methyl ester
- 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid propyl ester
Comparison: Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl or propyl counterparts. The position of the phenylsulfonyl group on the indole ring also plays a crucial role in determining the compound’s chemical and biological properties .
Propriétés
Formule moléculaire |
C17H15NO4S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
ethyl 1-(benzenesulfonyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H15NO4S/c1-2-22-17(19)16-12-13-8-6-7-11-15(13)18(16)23(20,21)14-9-4-3-5-10-14/h3-12H,2H2,1H3 |
Clé InChI |
GOOXLJLBPRDYSB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,6-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8762792.png)
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)




